molecular formula C23H27F3N2O6S B6138131 Ethyl 2-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)-5-ethyl-4-phenylthiophene-3-carboxylate

Ethyl 2-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)-5-ethyl-4-phenylthiophene-3-carboxylate

Cat. No.: B6138131
M. Wt: 516.5 g/mol
InChI Key: NVMWXQLDGMNKJY-UHFFFAOYSA-N
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Description

Ethyl 2-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)-5-ethyl-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)-5-ethyl-4-phenylthiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. The general synthetic route can be summarized as follows:

    Formation of the Thiophene Ring: The thiophene ring is typically synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur or a sulfur-containing reagent.

    Functionalization: The thiophene ring is then functionalized with various substituents, including ethyl, phenyl, and carboxylate groups. This step often involves the use of reagents such as ethyl bromide, phenyl magnesium bromide, and ethyl chloroformate.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through the reaction of the intermediate with a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Final Coupling: The final step involves the coupling of the functionalized thiophene intermediate with ethyl 2-ethoxy-1,1,1-trifluoro-3-oxopropan-2-ylcarbamate under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)-5-ethyl-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or ethoxycarbonyl groups are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low to moderate temperatures.

    Substitution: Amines, thiols; conditionspresence of a base like sodium hydride or potassium carbonate, solvents like dimethylformamide or tetrahydrofuran.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Amino, thiol-substituted derivatives.

Scientific Research Applications

Ethyl 2-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)-5-ethyl-4-phenylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 2-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)-5-ethyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, contributing to its observed biological activities.

Comparison with Similar Compounds

Ethyl 2-({3-ethoxy-2-[(ethoxycarbonyl)amino]-1,1,1-trifluoro-3-oxopropan-2-yl}amino)-5-ethyl-4-phenylthiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-ethoxy-1,1,1-trifluoro-3-oxopropan-2-ylcarbamate: Similar in structure but lacks the thiophene ring, resulting in different chemical and biological properties.

    Phenylthiophene-3-carboxylate derivatives: Share the thiophene ring but differ in the substituents, leading to variations in reactivity and applications.

    Trifluoromethylated compounds: Contain the trifluoromethyl group, which imparts unique electronic properties, but differ in the overall structure and functionality.

Uniqueness

The uniqueness of this compound lies in its combination of the thiophene ring, trifluoromethyl group, and various functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 2-[[3-ethoxy-2-(ethoxycarbonylamino)-1,1,1-trifluoro-3-oxopropan-2-yl]amino]-5-ethyl-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N2O6S/c1-5-15-16(14-12-10-9-11-13-14)17(19(29)32-6-2)18(35-15)27-22(23(24,25)26,20(30)33-7-3)28-21(31)34-8-4/h9-13,27H,5-8H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMWXQLDGMNKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(S1)NC(C(=O)OCC)(C(F)(F)F)NC(=O)OCC)C(=O)OCC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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